ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate
Description
Properties
CAS No. |
6629-02-3 |
|---|---|
Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(19)17-12-16(3,4)18(15(20)22-6-2)13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3,(H,17,19) |
InChI Key |
KKKHTSGQCNCGHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(C)(C)N(C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate typically involves the formation of carbamate groups through reaction of amines with chloroformate esters, followed by palladium-catalyzed cyclization and coupling steps to introduce the ethoxycarbonylamino substituent on the propan-2-yl moiety.
Carbamate Formation from o-Iodoanilines
A key step in synthesizing carbamate derivatives related to the target compound is the reaction of 2-iodoaniline derivatives with ethyl chloroformate under basic conditions (e.g., potassium carbonate) in tetrahydrofuran (THF). The reaction is usually conducted at 0 °C initially, then stirred at room temperature or elevated temperatures (up to 80 °C) for 12–22 hours. The mixture is then worked up by aqueous extraction and purified by flash-column chromatography to yield ethyl carbamate derivatives in good yields (up to 88%) as white solids.
Table 1. Representative Carbamate Formation Conditions
| Reactants | Base | Solvent | Temperature | Time | Yield (%) | Product Description |
|---|---|---|---|---|---|---|
| 2-Iodoaniline + Ethyl chloroformate | K2CO3 (0.36 g) | THF | 0 °C to 80 °C | 12–22 h | 88 | Ethyl (4-bromo-2-iodophenyl)carbamate (white solid) |
This method establishes the phenylcarbamate moiety essential for the target compound.
Palladium-Catalyzed Aminocyclization–Coupling Cascades
The ethoxycarbonylamino substituent on the 2-methylpropan-2-yl group is introduced via palladium-catalyzed aminocyclization-Heck-type coupling cascades starting from o-alkynylaniline derivatives and methyl α-aminoacrylate esters. This cascade involves:
- Intramolecular aminopalladation (cyclization)
- HCl/alkene exchange
- Carbopalladation (insertion)
- β-Hydride elimination (BHE)
This catalytic cycle efficiently forms the ethoxycarbonylamino functionalized intermediates, which can be further elaborated to the target carbamate.
Table 2. Energy Barriers and Reaction Steps in Palladium-Catalyzed Aminocyclization
| Step | Description | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG°, kcal/mol) |
|---|---|---|---|
| Aminopalladation | Cyclization via aminopalladation | 17.8–21.8 (typical) | Endergonic for carbamates (~9–12 kcal/mol uphill) |
| HCl/Alkene Exchange | Exchange of HCl for alkene ligand | Variable (exergonic for carbamates) | Exergonic (e.g., −6.3 kcal/mol) for carbamates |
| Carbopalladation | C–C bond formation | Moderate barrier | Exergonic |
| β-Hydride Elimination | Elimination to regenerate catalyst | Moderate barrier | Exergonic |
The presence of the carbamate group (R1 = CO2Me) influences the reaction energetics, rendering the cyclization step less favorable compared to N-unsubstituted anilines, but facilitating the HCl/alkene exchange step, which is crucial for coupling efficiency.
Use of Polymer-Bound Triphenylphosphine (PPh3)
To improve purification and reaction efficiency, polymer-bound triphenylphosphine is employed as a ligand in the palladium catalyst system. This allows easy removal of catalyst residues by filtration, avoiding chromatographic difficulties.
Reaction Conditions Summary
- Catalyst: PdCl2(PPh3)2 or similar palladium complexes
- Ligand: Triphenylphosphine (PPh3) or polymer-bound PPh3
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: Room temperature to 80 °C
- Time: 12–22 hours for carbamate formation; variable for cyclization-coupling steps
- Workup: Aqueous extraction, drying, evaporation, and flash chromatography
Exhaustive Research Findings and Data
Computational Studies
Density Functional Theory (DFT) calculations provide insights into the reaction mechanism and energy profiles, confirming the stepwise nature of the palladium-catalyzed cycle and the influence of substituents on activation energies and reaction thermodynamics. The studies highlight:
Reaction Optimization
Experimental modifications, such as including a carbamate-cleaving step with tert-butylamine, improve overall yields and product purity by converting partially cleaved intermediates back to desired carbamate products.
Comparative Data Table
| Parameter | N-Unsubstituted Aniline | Carbamate Substrate (R1=CO2Me) |
|---|---|---|
| Cyclization Activation Energy | ~13.9–18.7 kcal/mol | ~17.8–21.8 kcal/mol |
| Cyclization Reaction Energy | Exergonic (−8.2 to −33.6 kcal/mol) | Endergonic (+9.2 to +12.5 kcal/mol) |
| HCl/Alkene Exchange Energy | Endergonic (~+6 kcal/mol) | Exergonic (~−6.3 kcal/mol) |
| Overall Reaction Efficiency | Moderate to high | High with optimized conditions |
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate or phenyl groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate or phenyl derivatives .
Scientific Research Applications
Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The phenyl group may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Structural and Functional Differences
Below is a comparative analysis of the target compound and related carbamates from the evidence:
*Molecular formula estimated based on structural analysis.
Key Findings from Comparative Analysis
- Bioactivity : Ethiofencarb and Alanycarb exhibit insecticidal activity due to their thioether and methyl groups, which enhance reactivity with acetylcholinesterase . The target compound lacks sulfur, suggesting a different mechanism of action.
- Synthetic Complexity : Carbetamide’s synthesis involves α-hydroxypropanamide and phenyl isocyanate , whereas the target compound’s synthesis would require sequential carbamoylation steps, increasing synthetic difficulty.
Biological Activity
Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. Characterized by its unique molecular structure, this compound includes an ethyl carbamate moiety and an ethoxycarbonylamino group, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C16H24N2O4
- Molecular Weight : Approximately 308.378 g/mol
The structural features of this compound enhance its stability and biological activity. The phenyl group attached to the nitrogen atom is particularly significant in modulating its interactions with biological targets.
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Compounds with similar structures have been investigated for their efficacy in reducing inflammation and pain, indicating a potential therapeutic role for this compound.
Research indicates that this compound may interact with enzymes involved in inflammatory pathways. It is hypothesized that it could act as a modulator in these processes, though detailed pharmacological studies are necessary to confirm these effects and elucidate the underlying mechanisms.
Comparative Biological Activity
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl N-phenylcarbamate | C11H15N2O2 | Analgesic properties | Simpler structure without ethoxycarbonyl group |
| Ethyl [1-(dimethylamino)propan-2-yl]phenylcarbamate | C14H20N2O3 | Potential herbicide | Contains dimethylamino group |
| Ethyl [1-(hydroxyethyl)aminopropan-2-yl]carbamate | C13H19N3O4 | Antimicrobial properties | Hydroxyethyl substitution |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these structurally similar compounds.
Study on Anti-inflammatory Effects
A study conducted by researchers aimed to evaluate the anti-inflammatory effects of carbamate derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting a promising avenue for further research into its therapeutic applications.
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understanding how this compound behaves in biological systems. Initial findings suggest moderate absorption rates and a favorable distribution profile, which could enhance its efficacy as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate, and how can reaction efficiency be validated?
- Synthesis : The compound can be synthesized via carbamate-forming reactions using ethyl chloroformate or similar reagents. A typical approach involves coupling ethyl N-phenylcarbamate with a substituted propan-2-ylamine derivative under basic conditions (e.g., potassium carbonate in anhydrous ether) .
- Validation : Reaction efficiency is assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor intermediate and product formation. Yield optimization may require adjusting stoichiometry, temperature, or solvent polarity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Essential for verifying hydrogen and carbon environments. For example, the ethoxycarbonylamino group shows distinct chemical shifts near δ 1.2–1.4 ppm (CH3) and δ 4.1–4.3 ppm (CH2) in 1H NMR, while carbonyl carbons appear at ~155–160 ppm in 13C NMR .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with an error margin <5 ppm .
- IR Spectroscopy : Carbamate C=O stretches typically appear at ~1700–1750 cm⁻¹ .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility data in common solvents (e.g., ethanol, acetonitrile) should be empirically determined for reaction planning .
- Stability : Hydrolytically sensitive due to the carbamate group. Store under anhydrous conditions at –20°C. Stability in solution varies with pH; avoid prolonged exposure to acidic/basic environments .
Advanced Research Questions
Q. How can computational methods improve the design and optimization of its synthesis?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computational modeling with experimental validation to identify optimal reaction conditions .
- Solvent Optimization : Machine learning algorithms (e.g., COSMO-RS) predict solvent effects on reaction kinetics and selectivity .
Q. What challenges arise in resolving stereochemical ambiguities in derivatives of this compound?
- Chirality : The 2-methylpropan-2-yl group introduces a stereogenic center. Use chiral chromatography (e.g., HPLC with Chiralpak® columns) or NMR derivatization (e.g., Mosher’s acid) to assign configurations .
- Dynamic NMR : Detect conformational exchange in flexible substituents (e.g., ethoxy groups) by variable-temperature NMR studies .
Q. How does this compound interact with biological targets, and what assays are suitable for studying its bioactivity?
- Enzyme Inhibition : Surface plasmon resonance (SPR) or fluorescence polarization assays measure binding affinity to targets like proteases or kinases. For example, phenyl carbamate derivatives often exhibit allosteric modulation of enzymes .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) or antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves and IC50 values provide mechanistic insights .
Methodological Considerations
- Contradiction Management : Conflicting NMR data (e.g., unexpected splitting) may indicate impurities or tautomerism. Cross-validate with LC-MS and repeat syntheses .
- Scale-Up Challenges : Carbamate hydrolysis during large-scale reactions requires inert atmospheres and moisture-free solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
